1,2-Bis(éthényl)benzène;diméthylaminométhanol;1-éthényl-2-éthylbenzène;styrène

Vue d'ensemble

Description

1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene is a useful research compound. Its molecular formula is C31H39NO and its molecular weight is 441.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

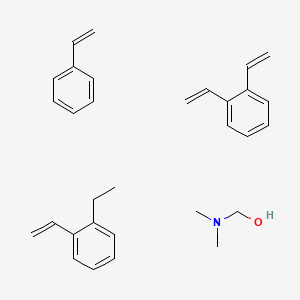

1,2-Bis(éthényl)benzène

Le 1,2-Bis(éthényl)benzène, également connu sous le nom de divinylbenzène, est utilisé dans une variété d'applications :

- Résine échangeuse d'ions: Il est utilisé comme résine échangeuse de cations fortement acide, adaptée à la catalyse non aqueuse .

- Analyse par CLHP: Il est largement utilisé comme matériau de remplissage de colonne pour l'analyse par chromatographie liquide à haute performance (CLHP) .

- Réactions chimiques: Il est utilisé dans diverses réactions chimiques telles que l'estérification, la transestérification, l'addition de Michael, la cyclisation de Prins, l'alkylation de Friedel-Crafts, l'acylation, le clivage des époxydes et la condensation croisée d'aldol .

Diméthylaminométhanol

Le diméthylaminométhanol, également connu sous le nom de N,N-diméthylaminoéthanol, a plusieurs applications :

- Cosmétologie: Il est utilisé dans les formulations pour le traitement de la peau. Ces formulations se sont avérées améliorer l'épaisseur de l'épiderme viable .

- Fonctions neurocomportementales: Des études ont été menées pour comprendre les effets de l'exposition professionnelle au diméthylaminométhanol sur les fonctions neurocomportementales .

1-Éthényl-2-éthylbenzène

Le 1-éthényl-2-éthylbenzène est un composé présentant plusieurs propriétés thermophysiques. Cependant, les applications spécifiques dans la recherche scientifique ne sont pas facilement disponibles .

Styrène

Le styrène, également connu sous le nom d'éthynylbenzène, de vinylbenzène ou de phényléthane, est utilisé dans une large gamme d'applications :

- Production de polystyrène: Plus de 50% du styrène total produit est utilisé pour fabriquer du polystyrène, un polymère thermoplastique largement connu .

- Synthèse de résines: Le styrène est utilisé comme intermédiaire dans la synthèse de matériaux utilisés pour les résines échangeuses d'ions .

- Production de copolymères: Le styrène est utilisé pour produire divers copolymères reconnus .

- Produits de consommation: Le styrène est utilisé dans la production d'une variété de produits de consommation allant des contenants alimentaires, des matériaux d'emballage de protection, aux boîtiers d'ordinateurs, et bien d'autres articles .

Mécanisme D'action

Target of Action

It is known to be used as a strong acid cation exchange resin . These resins are typically used in water purification processes, where they exchange cations in the water with hydrogen or sodium ions, thereby reducing the hardness of the water .

Mode of Action

The compound interacts with its targets (the cations in the water) through an ion exchange process . In this process, the resin releases hydrogen or sodium ions into the water and simultaneously binds to the cations present in the water . This results in a reduction of the hardness of the water.

Result of Action

The primary result of the compound’s action is the reduction of water hardness . This can have various effects, such as preventing the formation of scale in pipes and improving the effectiveness of soaps and detergents.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of certain cations in the water can affect the efficiency of the ion exchange process . Additionally, the physical and chemical properties of the water, such as its pH and temperature, can also impact the compound’s action.

Analyse Biochimique

Biochemical Properties

Dimethylaminomethanol: Dimethylaminomethanol is an organic compound containing both amine and alcohol functional groups . It can act as a base, neutralizing acids to form salts plus water

1-ethenyl-2-ethylbenzene: 1-ethenyl-2-ethylbenzene is a derivative of benzene with ethenyl and ethyl groups attached

Styrene: Styrene is an organic compound with a vinyl group attached to a benzene ring . It is the precursor to polystyrene and several copolymers. Styrene is largely metabolized into styrene oxide in humans, resulting from oxidation by cytochrome P450 . Styrene oxide is considered toxic, mutagenic, and possibly carcinogenic .

Cellular Effects

It is known that styrene oxide, a metabolite of styrene, is toxic and can potentially cause damage to cells .

Metabolic Pathways

It is known that styrene is metabolized into styrene oxide in humans via the action of cytochrome P450 .

Propriétés

IUPAC Name |

1,2-bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8.C3H9NO/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-4(2)3-5/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPWQGGNVMBBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.CN(C)CO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69011-18-3 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)